N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide
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Overview
Description
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide is a compound that belongs to the class of amides It features a bromopyridine moiety, which is known for its significant biological and therapeutic value
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide typically involves the reaction of 2-bromopyridine with appropriate reagents to introduce the amide functionality. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide has several scientific research applications:
Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide involves its interaction with specific molecular targets and pathways. For instance, docking studies suggest that similar compounds may bind to protein pockets, influencing their biological activity . The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit varied medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have significant biological properties.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide is unique due to its specific structural features, such as the presence of both a bromopyridine moiety and a hydroxypropylpentanamide group. This combination of functional groups may confer unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19BrN2O2 |
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Molecular Weight |
315.21 g/mol |
IUPAC Name |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-3-6-13(18,7-4-2)12(17)16-10-5-8-15-11(14)9-10/h5,8-9,18H,3-4,6-7H2,1-2H3,(H,15,16,17) |
InChI Key |
VAJJIWPFEKPRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)NC1=CC(=NC=C1)Br)O |
Origin of Product |
United States |
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